[(1S,2R,3S,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
Azamulin is a pleuromutilin antibiotic that is not currently marketed in the United States or Europe . It is primarily used in pharmacological studies as a selective inhibitor of the liver enzymes cytochrome P450 3A4 and cytochrome P450 3A5 . Azamulin is derived from pleuromutilin and is known for its high specificity and potency against cytochrome P450 3A enzymes .
Preparation Methods
The synthesis of azamulin involves the modification of pleuromutilin to introduce an azole moiety. The synthetic route typically includes the following steps:
Starting Material: Pleuromutilin is used as the starting material.
Introduction of Azole Moiety: The azole moiety is introduced through a series of chemical reactions, including esterification and thioesterification.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
Azamulin undergoes various chemical reactions, including:
Oxidation: Azamulin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the azole moiety or other functional groups in azamulin.
Substitution: Azamulin can undergo substitution reactions, particularly at the azole moiety, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Azamulin has several scientific research applications, including:
Mechanism of Action
Azamulin exerts its effects by selectively inhibiting the cytochrome P450 3A family of enzymes. It binds to the active site of these enzymes, preventing the metabolism of substrates that are typically processed by cytochrome P450 3A4 and cytochrome P450 3A5 . This inhibition is highly specific and irreversible, making azamulin a valuable tool in studying the metabolic pathways involving these enzymes .
Comparison with Similar Compounds
Azamulin is unique in its high specificity and potency against cytochrome P450 3A enzymes. Similar compounds include:
Ketoconazole: Another inhibitor of cytochrome P450 3A enzymes, but less specific compared to azamulin.
Itraconazole: A broader-spectrum inhibitor that affects multiple cytochrome P450 enzymes.
CYP3cide: A selective inhibitor of cytochrome P450 3A4, but with different structural properties compared to azamulin.
Azamulin’s uniqueness lies in its high selectivity and irreversible inhibition of cytochrome P450 3A4 and cytochrome P450 3A5, making it a preferred choice for specific studies involving these enzymes .
Properties
Molecular Formula |
C24H38N4O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C24H38N4O4S/c1-6-22(4)11-16(32-17(30)12-33-21-26-20(25)27-28-21)23(5)13(2)7-9-24(14(3)19(22)31)10-8-15(29)18(23)24/h13-14,16,18-19,31H,6-12H2,1-5H3,(H3,25,26,27,28)/t13?,14-,16+,18-,19-,22+,23-,24-/m0/s1 |
InChI Key |
FMHQJXGMLMSMLC-GUNZQCIYSA-N |
Isomeric SMILES |
CC[C@@]1(C[C@H]([C@]2([C@@H]3C(=O)CC[C@@]3(CCC2C)[C@H]([C@@H]1O)C)C)OC(=O)CSC4=NNC(=N4)N)C |
SMILES |
CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C |
Canonical SMILES |
CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C |
Pictograms |
Irritant |
Synonyms |
azamulin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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